N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine
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Overview
Description
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C11H16ClNS and a molecular weight of 229.77 g/mol . This compound features a cyclopentanamine moiety attached to a 5-chlorothiophen-2-yl group via an ethyl linker. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with cyclopentanamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine
- N-[1-(5-fluorothiophen-2-yl)ethyl]cyclopentanamine
- N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine
Uniqueness
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine is unique due to the presence of the chlorine atom in the thiophene ring, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C11H16ClNS |
---|---|
Molecular Weight |
229.77 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C11H16ClNS/c1-8(10-6-7-11(12)14-10)13-9-4-2-3-5-9/h6-9,13H,2-5H2,1H3 |
InChI Key |
KFWXQHREJXZAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC2CCCC2 |
Origin of Product |
United States |
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